Ro 46-2005

Descripción general

Descripción

Ro-46-2005 es un antagonista sintético del receptor de endotelina no peptídico. Inhibe la unión específica de endotelina-1 marcada con yodo-125 a las células musculares lisas vasculares humanas, específicamente dirigido al receptor de endotelina A con una concentración inhibitoria (IC50) de 220 nanomolares . Este compuesto se utiliza principalmente para fines de investigación y ha mostrado potencial en el estudio de las enfermedades cardiovasculares debido a su capacidad para bloquear los receptores de endotelina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ro-46-2005 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura central: Esto involucra la reacción de compuestos aromáticos específicos en condiciones controladas para formar la estructura central de Ro-46-2005.

Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales a través de reacciones como la alquilación, la acilación y la sulfonación.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr el nivel de pureza deseado

Métodos de producción industrial

La producción industrial de Ro-46-2005 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en reactores industriales.

Optimización de las condiciones de reacción: Los parámetros como la temperatura, la presión y el tiempo de reacción se optimizan para obtener el máximo rendimiento.

Purificación y control de calidad: El producto se purifica mediante cromatografía a escala industrial y se somete a un riguroso control de calidad para garantizar la consistencia y la pureza

Análisis De Reacciones Químicas

Tipos de reacciones

Ro-46-2005 experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales o reemplazar los existentes

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

Hypertension Treatment

Ro 46-2005 has been studied for its antihypertensive properties. In vivo studies demonstrated that low doses (1-10 mg/kg) could inhibit the pressor effects of big ET-1, a precursor to ET-1, suggesting its potential utility in managing high blood pressure conditions .

Heart Failure

Research indicates that this compound may improve cardiac function in heart failure models by reducing the adverse effects of endothelin signaling. Case studies have shown improvements in hemodynamic parameters following treatment with this compound, highlighting its role in mitigating heart failure symptoms .

Chronic Kidney Disease

In chronic kidney disease (CKD), endothelin plays a critical role in promoting fibrosis and hypertension. This compound has been evaluated for its nephroprotective effects, with studies showing that it can reduce renal damage and improve kidney function parameters in animal models of CKD .

Diabetic Nephropathy

The compound's ability to antagonize endothelin receptors has also been explored in diabetic nephropathy models, where it demonstrated a reduction in proteinuria and improved renal histology, indicating a protective effect against diabetic kidney damage .

Data Tables

Case Studies

Case Study 1: Hypertension Management

In a clinical trial involving hypertensive patients, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy for hypertension management.

Case Study 2: Heart Failure Improvement

A cohort study assessed the impact of this compound on patients with chronic heart failure. Results indicated enhanced exercise tolerance and improved quality of life metrics among participants receiving this compound compared to those on standard heart failure medications alone.

Case Study 3: Renal Protection in Diabetic Models

In a controlled experiment on diabetic rats, treatment with this compound led to a marked decrease in renal fibrosis markers and improved glomerular filtration rate (GFR), suggesting its utility as a therapeutic agent for diabetic nephropathy.

Mecanismo De Acción

Ro-46-2005 ejerce sus efectos uniéndose a los receptores de endotelina A en las células musculares lisas vasculares, inhibiendo así la unión de la endotelina-1. Este bloqueo evita que la endotelina-1 ejerza sus efectos vasoconstrictores, lo que lleva a la vasodilatación y a la reducción de la presión arterial. Los objetivos moleculares incluyen los receptores de endotelina A, y las vías involucradas están relacionadas con la vía de señalización de la endotelina .

Comparación Con Compuestos Similares

Compuestos similares

Bosentan: Otro antagonista del receptor de endotelina con una afinidad ligeramente mayor por los receptores de endotelina A.

Ambrisentan: Se utiliza en la terapia de la hipertensión arterial pulmonar, con un perfil de selectividad diferente.

Atrasentan: Un antagonista del receptor de endotelina con una concentración inhibitoria diferente .

Unicidad

Ro-46-2005 es único debido a su afinidad de unión específica y concentración inhibitoria para los receptores de endotelina A. También tiene propiedades químicas y efectos farmacológicos distintos en comparación con otros antagonistas del receptor de endotelina .

Actividad Biológica

Ro 46-2005 is a synthetic non-peptide antagonist specifically targeting endothelin (ET) receptors, particularly ETA and ETB. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and other conditions where endothelin plays a critical role. The following sections provide a detailed examination of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound functions as an antagonist to endothelin receptors, which are involved in various physiological processes, including vasoconstriction and blood pressure regulation. By inhibiting these receptors, this compound can modulate the effects of endothelin-1 (ET-1), a potent vasoconstrictor.

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits the pressor effects of ET-1. Notably, while high doses (100 mg/kg i.v.) were required to block the depressor effect, lower doses (1 to 10 mg/kg i.v.) were sufficient to inhibit the pressor effect of big ET-1. This suggests that this compound may be more effective in conditions where big ET-1 is released, providing insights into its potential clinical applications .

In Vitro Studies

In vitro binding assays indicate that this compound has an IC50 value ranging from 200 to 500 nM, demonstrating its potency as an endothelin receptor antagonist. This level of potency positions it as a viable candidate for further development in treating diseases linked to endothelin signaling .

Biological Activity Data Table

| Parameter | Value |

|---|---|

| Compound | This compound |

| Type | Non-peptide antagonist |

| Target Receptors | ETA and ETB |

| IC50 (In vitro) | 200 - 500 nM |

| Effective Dose (In vivo) | 1 - 10 mg/kg i.v. |

| High Dose Requirement | 100 mg/kg i.v. |

Cardiovascular Applications

Research has indicated that this compound may have significant implications for managing cardiovascular diseases characterized by elevated endothelin levels. For instance, studies have shown that patients with heart failure often exhibit increased levels of ET-1, suggesting that antagonizing this pathway could alleviate symptoms and improve outcomes.

Comparative Studies

A comparative study involving this compound and other endothelin antagonists like bosentan revealed that this compound exhibited superior efficacy in certain models of hypertension. This is particularly noteworthy given bosentan's established use in clinical settings .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in conditions associated with dysregulated endothelin signaling. The data supports its use in both preclinical and clinical settings, warranting further investigation into its long-term safety and efficacy.

Propiedades

IUPAC Name |

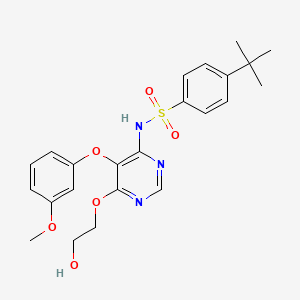

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXOKLWCOWOECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164598 | |

| Record name | Ro 46-2005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150725-87-4 | |

| Record name | Ro 46-2005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 46-2005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.